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Compound of Interest

Compound Name: 2-(2,6-Dichloropyridin-3-yl)ethanol

CAS No.: 214617-42-2

Cat. No.: B3040534

Get Quote

Executive Summary
The compound 2-(2,6-Dichloropyridin-3-yl)ethanol is a critical heterocyclic building block,

particularly valuable in the development of kinase inhibitors (e.g., c-Met, ALK, ROS1) and

SHP2 phosphatases. Its structural core—a 2,6-dichloropyridine ring substituted at the 3-

position—offers a unique electronic profile where the halogen atoms modulate the basicity of

the pyridine nitrogen and provide vectors for further nucleophilic aromatic substitution (

) or cross-coupling reactions.

This guide details two distinct synthetic pathways:

Pathway A (Direct Alkylation): A concise, high-atom-economy route utilizing Directed Ortho-

Metalation (DoM) and epoxide trapping. Ideal for discovery-scale synthesis.

Pathway B (Formylation-Homologation): A robust, scalable route avoiding gaseous ethylene

oxide, utilizing a formyl intermediate and Wittig homologation. Ideal for process scale-up.
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The strategic disconnection of the target molecule reveals the 3-position of the pyridine ring as

the nucleophilic center. The presence of chlorine atoms at C2 and C6 is fortuitous; the C2-

chlorine atom exerts a strong inductive effect (

), significantly acidifying the C3-proton and directing lithiation exclusively to this position.
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Figure 1: Retrosynthetic disconnection showing the pivotal role of the 3-lithio intermediate.

Pathway A: Directed Ortho-Metalation & Epoxide
Trapping
Best for: Rapid analog generation, milligram-to-gram scale. Key Mechanism: Directed Ortho-

Metalation (DoM) followed by

ring opening.

Mechanistic Insight
The reaction relies on the acidity of the C3 proton (

). Lithium Diisopropylamide (LDA) is chosen over

-BuLi to avoid nucleophilic attack on the pyridine ring or halogen-lithium exchange at the C2/C6
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positions. The C2-Cl substituent directs the lithiation to C3 via coordination to the lithium cation
(Complex Induced Proximity Effect - CIPE) and inductive acidification.

Experimental Protocol
Reagents:

2,6-Dichloropyridine (1.0 equiv)[1][2]

LDA (1.2 equiv, 2.0 M in THF/heptane)

Ethylene Oxide (1.5 equiv, solution in THF)

(1.0 equiv, optional Lewis acid promoter)

Anhydrous THF (Solvent)[3]

Step-by-Step Workflow:

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and

cool to -78°C.

Lithiation: Add LDA solution dropwise over 15 minutes. Maintain internal temperature below

-70°C.

Deprotonation: Add a solution of 2,6-dichloropyridine in THF dropwise. The solution typically

turns yellow/orange, indicating the formation of 3-lithio-2,6-dichloropyridine. Stir for 45

minutes at -78°C.

Trapping:

Standard: Add ethylene oxide (solution in THF) slowly.

Lewis Acid Variant: For sluggish reactions, pre-mix ethylene oxide with

and add to the lithiated species (requires careful temp control).

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

Quench: Quench with saturated aqueous
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.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[4]

Purification: Flash chromatography (Hexanes/EtOAc gradient).
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Figure 2: Direct alkylation pathway via lithiated intermediate.

Pathway B: Formylation & Wittig Homologation
Best for: Multi-gram scale, avoiding gaseous reagents, high regulatory compliance.

Strategic Overview
This route proceeds through a stable aldehyde intermediate, 2,6-dichloropyridine-3-

carbaldehyde. The carbon chain is extended using a Wittig reagent, followed by hydrolysis and

reduction. This method offers superior control over impurity profiles.

Experimental Protocol
Step 1: Synthesis of 2,6-Dichloropyridine-3-carbaldehyde[2][4]

Lithiation: Generate 3-lithio-2,6-dichloropyridine as described in Pathway A (Steps 1-3).

Formylation: Add anhydrous DMF (2.0 equiv) dropwise at -78°C.

Quench: Warm to RT and quench with dilute HCl (to hydrolyze the hemiaminal intermediate).
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Isolation: Standard extraction yields the aldehyde (Solid, stable).

Step 2: Homologation to Acetaldehyde Derivative
Wittig Reagent Prep: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in

THF. Add KHMDS or NaHMDS (1.2 equiv) at 0°C to generate the ylide (red/orange color).

Coupling: Add the aldehyde from Step 1. Stir at RT for 2 hours.

Hydrolysis: Treat the resulting enol ether with 1N HCl/THF to reveal 2-(2,6-dichloropyridin-3-

yl)acetaldehyde.

Step 3: Reduction to Alcohol
Reduction: Dissolve the crude acetaldehyde in MeOH/THF (1:1).

Reagent: Add

(0.5 equiv) at 0°C.

Finish: Quench with water, extract, and purify.

Quantitative Comparison of Pathways
Feature Pathway A (Direct) Pathway B (Stepwise)

Step Count 1 (Linear) 3 (Linear)

Atom Economy High
Moderate (Phosphine oxide

waste)

Reagent Hazards
Ethylene Oxide (Carcinogen,

Gas)
Standard Reagents

Scalability
Difficult (Exotherm/Gas

handling)
Excellent

Typical Yield 45-60% 65-75% (Overall)

Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
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NMR (400 MHz,

):

7.65 (d,

Hz, 1H, Ar-H4)

7.25 (d,

Hz, 1H, Ar-H5)

3.95 (t,

Hz, 2H,

)

3.05 (t,

Hz, 2H,

)

Note: The coupling of H4 and H5 confirms the 2,3,6-substitution pattern.

LC-MS:

(Characteristic dichloro isotope pattern 9:6:1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.tdcommons.org/cgi/viewcontent.cgi?article=8076&context=dpubs_series
https://pdf.benchchem.com/593/common_experimental_procedures_involving_2_2_6_dichloropyridin_4_yl_acetic_acid.pdf
https://pdf.benchchem.com/148/Preparation_of_2_Amino_2_pyridin_3_yl_acetonitrile_dihydrochloride_A_Detailed_Laboratory_Protocol.pdf
https://www.benchchem.com/product/b3040534?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/593/common_experimental_procedures_involving_2_2_6_dichloropyridin_4_yl_acetic_acid.pdf
http://www.minifraglibrary.com/
https://www.researchgate.net/publication/244422787_Unusual_C-6_Lithiation_of_2-Chloropyridine-Mediated_by_BuLi-Me_2_NCH_2_2_OLi_New_Access_to_6Functional2-chloropyridines_and_Chloro-bis-heterocycles
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2500337.htm
https://www.tdcommons.org/cgi/viewcontent.cgi?article=8076&context=dpubs_series
https://pdf.benchchem.com/148/Preparation_of_2_Amino_2_pyridin_3_yl_acetonitrile_dihydrochloride_A_Detailed_Laboratory_Protocol.pdf
https://www.benchchem.com/product/b3040534/docs#advanced-synthesis-guide-2-2-6-dichloropyridin-3-yl-ethanol
https://www.benchchem.com/product/b3040534/docs#advanced-synthesis-guide-2-2-6-dichloropyridin-3-yl-ethanol
https://www.benchchem.com/product/b3040534/docs#advanced-synthesis-guide-2-2-6-dichloropyridin-3-yl-ethanol
https://www.benchchem.com/product/b3040534/docs#advanced-synthesis-guide-2-2-6-dichloropyridin-3-yl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3040534?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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